

# (4-Propyl-4-piperidiny)methanol structure elucidation

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## Compound of Interest

Compound Name: (4-Propyl-4-piperidiny)methanol

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An In-depth Technical Guide to the Structure Elucidation of **(4-Propyl-4-piperidiny)methanol**

## Introduction

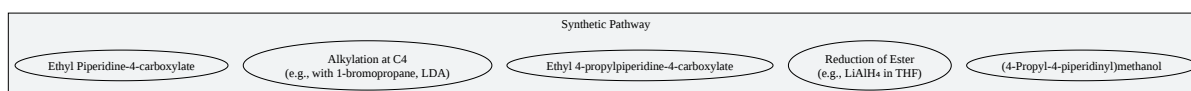
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive compounds.<sup>[1][2]</sup> Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The precise characterization of substituted piperidines, such as **(4-Propyl-4-piperidiny)methanol**, is a critical step in drug discovery and development, ensuring compound identity, purity, and the integrity of subsequent structure-activity relationship (SAR) studies.

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of **(4-Propyl-4-piperidiny)methanol**. We will move beyond a simple recitation of techniques, instead focusing on the underlying scientific rationale for experimental choices, the interpretation of complex data, and the establishment of self-validating analytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern structural characterization techniques.

## Context: A Plausible Synthetic Pathway

To effectively elucidate a structure, one must consider its synthetic origin, which informs potential side-products and impurities. A common and efficient route to **(4-Propyl-4-piperidinyl)methanol** involves a two-step process starting from a commercially available piperidine derivative.

A logical synthetic approach begins with the alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) to introduce the propyl group at the C4 position. This is followed by the reduction of the ester functionality to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>).<sup>[3]</sup>



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Understanding this pathway is crucial, as it allows the analyst to anticipate potential impurities such as unreacted starting material, over-alkylated products, or incompletely reduced intermediates.

## I. Nuclear Magnetic Resonance (NMR)

### Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing unparalleled insight into the atomic connectivity and chemical environment of the target compound.<sup>[4]</sup>

### Expertise & Rationale: Why NMR is Paramount

For a molecule like **(4-Propyl-4-piperidinyl)methanol**, NMR is indispensable. It allows us to:

- Confirm the Carbon Skeleton:  $^{13}\text{C}$  NMR will show the exact number of unique carbon atoms.
- Map Proton Environments:  $^1\text{H}$  NMR details the number, connectivity, and electronic environment of every proton.
- Establish Connectivity: 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) definitively link protons to adjacent protons and to the carbons they are attached to, respectively. This process systematically builds the molecular structure piece by piece.

## $^1\text{H}$ NMR Spectroscopy: Proton Mapping

The expected  $^1\text{H}$  NMR spectrum in  $\text{CDCl}_3$  would provide signals for each unique proton. The piperidine ring's chair conformation can lead to distinct signals for axial and equatorial protons, adding a layer of complexity and rich structural information.<sup>[5][6]</sup>

Assignment (Label)	Expected $\delta$ (ppm)	Multiplicity	Integration	Rationale
H <sub>a</sub> (Propyl -CH <sub>3</sub> )	~0.9	Triplet (t)	3H	Terminal methyl group adjacent to a -CH <sub>2</sub> -.
H <sub>e</sub> (Hydroxymethyl -CH <sub>2</sub> )	~3.5	Singlet (s) or Doublet (d)	2H	Protons on carbon adjacent to an oxygen atom. May show coupling to the -OH proton depending on the solvent and concentration.
H <sub>x</sub> (Piperidine -NH)	1.5 - 3.0	Broad Singlet (br s)	1H	Exchangeable proton on nitrogen; signal is often broad. <sup>[7]</sup> <sup>[8]</sup>
H <sub>o</sub> (Alcohol -OH)	1.0 - 4.0	Broad Singlet (br s)	1H	Highly variable and exchangeable proton.
H <sub><math>\beta</math></sub> , H <sub><math>\gamma</math></sub> (Propyl -CH <sub>2</sub> CH <sub>2</sub> -)	~1.3 - 1.5	Multiplets (m)	4H	Aliphatic protons in the middle of the propyl chain.
H <sub>c</sub> , H <sub>d</sub> (Piperidine Ring)	~1.4 - 1.8 & ~2.6 - 3.1	Multiplets (m)	8H	Complex multiplets for the piperidine ring protons. Protons alpha to the nitrogen (H <sub>d</sub> ) are deshielded and

appear further  
downfield.

## <sup>13</sup>C NMR Spectroscopy: Carbon Backbone Confirmation

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show 7 distinct signals, confirming the presence of all carbon atoms in their unique chemical environments.

Assignment	Expected $\delta$ (ppm)	Rationale
Propyl -CH <sub>3</sub>	~14	Terminal aliphatic carbon.
Propyl -CH <sub>2</sub> -	~17	Aliphatic carbon.
Piperidine C2, C6	~46	Carbons adjacent to the nitrogen atom.[6]
Piperidine C3, C5	~29	Piperidine ring carbons beta to the nitrogen.
Propyl -CH <sub>2</sub> - (attached to C4)	~35	Aliphatic carbon.
Piperidine C4	~40	Quaternary carbon of the piperidine ring.
Hydroxymethyl -CH <sub>2</sub> OH	~68	Carbon bonded to the hydroxyl group.

## Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or MeOD) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for general solubility.
- **Instrument Setup:** Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:**
  - Acquire a standard single-pulse <sup>1</sup>H spectrum.

- To confirm the N-H and O-H peaks, add a drop of D<sub>2</sub>O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable N-H and O-H signals will disappear or significantly diminish.[8]
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled <sup>13</sup>C spectrum (e.g., using a DEPTQ or standard zgpg pulse program) to observe all carbon signals, including quaternary carbons.
- 2D NMR Acquisition (if required for ambiguity):
  - COSY: To establish H-H correlations within the propyl chain and piperidine ring.
  - HSQC: To correlate each proton signal with its directly attached carbon signal, confirming assignments.

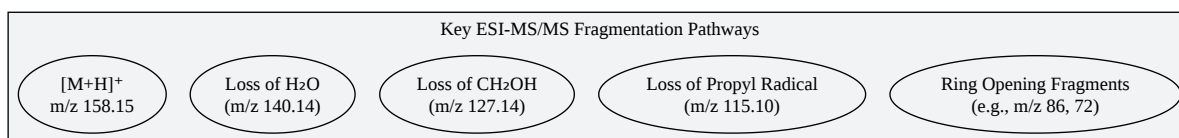
## II. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers crucial structural clues through controlled fragmentation of the molecule. This technique is a cornerstone for confirming the elemental composition and substructural motifs.

### Expertise & Rationale: Validating Mass and Structure

For **(4-Propyl-4-piperidinyl)methanol**, Electrospray Ionization (ESI) is the preferred method due to the presence of the basic nitrogen, which is readily protonated to form a charged species suitable for MS analysis.[9][10] The resulting mass-to-charge ratio (m/z) provides the molecular weight, while tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that act as a structural fingerprint.[11]

- Expected Molecular Ion: The molecular formula is C<sub>9</sub>H<sub>19</sub>NO, with a monoisotopic mass of 157.1467 u. In positive ion ESI-MS, the expected primary ion will be the protonated molecule, [M+H]<sup>+</sup>, at m/z 158.1545. High-resolution mass spectrometry (HRMS) can confirm this elemental composition to within a few parts per million (ppm), providing a high degree of confidence.



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## Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4] Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the initial mobile phase.
- **Instrument Setup:** Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- **Data Acquisition (Positive Ion Mode):**
  - Introduce the sample into the mass spectrometer via direct infusion or through an LC column.
  - Acquire a full scan MS spectrum to identify the [M+H]<sup>+</sup> ion.
  - Perform a tandem MS (MS/MS or product ion scan) experiment by selecting the m/z 158.15 ion as the precursor.
- **Data Analysis:** Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify fragment ions corresponding to the predicted losses (H<sub>2</sub>O, CH<sub>2</sub>OH, propyl group), which validates the presence of these substructures.

## III. Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as a quick and essential verification step.

## Expertise & Rationale: A Functional Group Checklist

For this molecule, the IR spectrum provides a clear checklist for the required functional groups: an alcohol (O-H), a secondary amine (N-H), and aliphatic chains (C-H). The absence of other signals (e.g., a carbonyl C=O stretch around  $1700\text{ cm}^{-1}$ ) confirms the complete reduction of the ester precursor.

Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )	Appearance	Rationale
O-H Stretch (Alcohol)	3200 - 3600	Broad, Strong	Characteristic of hydrogen-bonded hydroxyl groups.[12] [13]
N-H Stretch (Sec. Amine)	3300 - 3500	Sharp, Moderate	Secondary amines show a single N-H stretch, typically less intense and sharper than an O-H stretch. [8][14]
C-H Stretch (Aliphatic)	2850 - 3000	Strong, Sharp	$\text{sp}^3$ C-H stretching from the propyl and piperidine methylene groups.
C-N Stretch	1000 - 1250	Moderate	Aliphatic C-N stretching vibration.[7] [14]

## Experimental Protocol: FTIR Analysis

- **Sample Preparation:** If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

- Data Acquisition: Record the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the O-H, N-H, and C-H functional groups to confirm their presence.

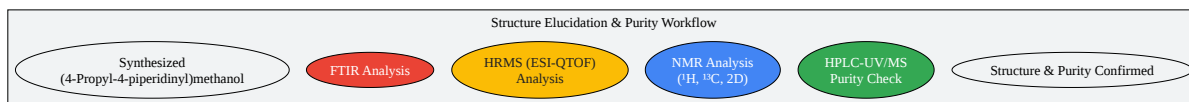
## IV. Chromatographic Analysis: Purity Assessment

Confirming the structure is only part of the process; ensuring the purity of the compound is equally critical. Chromatography is the definitive tool for this purpose.

### Expertise & Rationale: Choosing the Right Separation Method

**(4-Propyl-4-piperidiny)methanol** is a polar and basic compound. This presents a challenge for standard reversed-phase HPLC, where interactions between the basic amine and residual silanols on the silica-based column can lead to poor peak shape (tailing).

- High-Performance Liquid Chromatography (HPLC): The preferred method for purity analysis. To achieve good peak shape, the mobile phase should be modified. Using a low concentration of an acid like trifluoroacetic acid (TFA) or formic acid protonates the piperidine nitrogen, ensuring consistent interaction with the stationary phase and minimizing tailing.<sup>[15]</sup> Alternatively, specialized columns designed for polar compounds or operation at high pH can be used.<sup>[16][17][18][19]</sup>
- Gas Chromatography (GC): GC is also a viable option. The compound is sufficiently volatile for GC analysis. A column specifically designed for the analysis of amines (e.g., a "WAX" or amine-deactivated phase) is necessary to prevent peak tailing and ensure good resolution.<sup>[20]</sup>



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## Experimental Protocol: Reversed-Phase HPLC

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
  - Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  - Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Gradient: Start with a high aqueous content (e.g., 95% A) and ramp to a higher organic content (e.g., 95% B) over 10-15 minutes to elute the compound.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210 nm) and/or coupled to a mass spectrometer.
- Analysis: Inject the sample dissolved in the initial mobile phase. A pure sample should yield a single, sharp peak. The peak area percentage is used to quantify purity.

## Conclusion

The structure elucidation of **(4-Propyl-4-piperidinyl)methanol** is a multi-faceted process that relies on the synergistic application of several core analytical techniques. While NMR spectroscopy provides the definitive structural map, mass spectrometry validates the molecular weight and key substructures, and infrared spectroscopy confirms the presence of essential functional groups. Finally, chromatographic methods such as HPLC or GC provide the

necessary confirmation of purity. By following the integrated workflow and robust protocols detailed in this guide, researchers can achieve an unambiguous and confident characterization of this and similar piperidine-based molecules, ensuring the quality and reliability of their scientific endeavors.

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